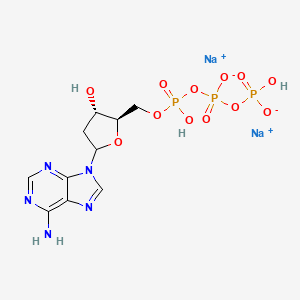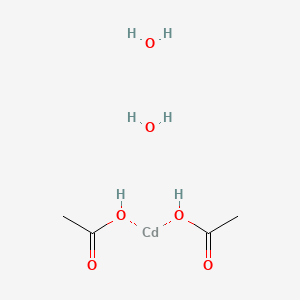
Ibu3al(tmp)li
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium triisobutyl(2,2,6,6-tetramethylpiperidino)aluminate, commonly referred to as Ibu3al(tmp)li, is a chemical compound with the empirical formula C21H45AlLiN. It is a solution typically found in tetrahydrofuran (THF) and is known for its application in organic synthesis, particularly in the field of metallation reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium triisobutyl(2,2,6,6-tetramethylpiperidino)aluminate involves the reaction of triisobutylaluminum with lithium 2,2,6,6-tetramethylpiperidide. The reaction is typically carried out in an inert atmosphere to prevent any unwanted reactions with moisture or oxygen. The reaction conditions often include low temperatures and the use of THF as a solvent to stabilize the intermediate compounds .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation methods with scaled-up quantities and more controlled environments to ensure purity and yield. The use of automated systems and continuous flow reactors may be employed to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium triisobutyl(2,2,6,6-tetramethylpiperidino)aluminate is known to undergo several types of chemical reactions, including:
Alumination: This involves the exchange of aluminum with hydrogen on aromatic substrates.
Lithiation: The compound can perform lithiation reactions where lithium is introduced into organic molecules.
Common Reagents and Conditions
Common reagents used with lithium triisobutyl(2,2,6,6-tetramethylpiperidino)aluminate include aromatic substrates and various solvents like THF. The reactions are typically carried out under inert atmospheres and at low temperatures to prevent decomposition .
Major Products
The major products formed from these reactions are arylaluminated compounds, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
Lithium triisobutyl(2,2,6,6-tetramethylpiperidino)aluminate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of lithium triisobutyl(2,2,6,6-tetramethylpiperidino)aluminate involves the formation of a complex with the substrate, followed by the exchange of aluminum with hydrogen or lithium. This process is facilitated by the presence of THF, which stabilizes the intermediate species. The molecular targets are typically aromatic substrates, and the pathways involve the formation of arylaluminated products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium triisobutylaluminate: Similar in structure but lacks the tetramethylpiperidino group.
Lithium tetramethylpiperidide: Contains the tetramethylpiperidino group but lacks the triisobutylaluminum component.
Uniqueness
Lithium triisobutyl(2,2,6,6-tetramethylpiperidino)aluminate is unique due to its dual functionality, allowing it to perform both alumination and lithiation reactions. This makes it a versatile reagent in organic synthesis .
Propriétés
Formule moléculaire |
C21H45AlLiN |
|---|---|
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
lithium;tris(2-methylpropyl)-(2,2,6,6-tetramethylpiperidin-1-yl)alumanuide |
InChI |
InChI=1S/C9H18N.3C4H9.Al.Li/c1-8(2)6-5-7-9(3,4)10-8;3*1-4(2)3;;/h5-7H2,1-4H3;3*4H,1H2,2-3H3;;/q-1;;;;;+1 |
Clé InChI |
BQLCOQIMNSUGPR-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC(C)C[Al-](CC(C)C)(CC(C)C)N1C(CCCC1(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-N-(2-methylsulfonylsulfanylethyl)hexanamide](/img/structure/B12057958.png)

![3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12057978.png)


![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12057991.png)


![1-hexyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12058014.png)


![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12058047.png)

![Ethyl 2-{[((2E)-2-{4-[(3-bromobenzoyl)oxy]-3-methoxybenzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12058055.png)
